7-(2-(4-Fluorophenyl)ethenyl)pyrazolo(1,5-a)pyrimidine-3-carbonitrile
Description
Properties
CAS No. |
338394-49-3 |
|---|---|
Molecular Formula |
C15H9FN4 |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
7-[2-(4-fluorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C15H9FN4/c16-13-4-1-11(2-5-13)3-6-14-7-8-18-15-12(9-17)10-19-20(14)15/h1-8,10H |
InChI Key |
AZCRNKPOXGYYPZ-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-fluorobenzaldehyde with pyrazolo[1,5-a]pyrimidine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Observations :
Tumor Targeting and Imaging
- 7-(2-Chlorophenylamino)-5-((2-[18F]fluoroethoxy)methyl)-3-carbonitrile ([18F]5): Rapid tumor accumulation (2.18 ± 1.02 %ID/g at 5 min) and slower washout than 18F-FDG, making it superior for distinguishing tumors from inflammatory tissues .
- [18F]3 and [18F]4: Polar groups (acetate, hydroxymethyl) improve solubility but reduce tumor retention compared to non-polar analogs like [18F]5 .
Enzyme Inhibition
- KDM4D and Pim-1 Inhibitors: Derivatives with trifluoromethyl or cyano groups show nanomolar inhibition, highlighting the importance of electron-withdrawing groups at C3 for target engagement .
Antimicrobial and Cytotoxic Activity
- 7-(3-Oxo-3H-benzochromen-2-yl)-3-carbonitrile (15a) : Exhibits cytotoxic activity (m.p. 348–349°C) comparable to reference drugs, suggesting that bulky C7 substituents enhance stability and bioactivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are they adapted for fluorostyryl-substituted analogs?
- Methodological Answer : The synthesis typically involves condensation reactions between aminopyrazole precursors and substituted acrylonitriles or aldehydes. For fluorostyryl derivatives, a Heck coupling or Knoevenagel condensation is often used to introduce the 4-fluorostyryl group. For example, in related compounds, 7-chloro intermediates (e.g., 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile) are reacted with 4-fluorostyryl boronic acids under palladium catalysis . Reaction conditions (e.g., 60°C in 2-propanol with excess amine) and purification methods (e.g., recrystallization from methanol) are critical for yield optimization .
Q. How is the molecular structure of 7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile confirmed experimentally?
- Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C, and ¹⁹F), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, the ¹H NMR spectrum of similar compounds shows characteristic pyrimidine-H signals at δ 6.72 ppm and aromatic protons split by fluorine coupling (e.g., δ 7.36–7.64 ppm for 4-fluorophenyl groups) . X-ray crystallography further validates planarity and intermolecular interactions, such as C–H⋯N hydrogen bonding in the crystal lattice .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during the characterization of fluorinated pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or rotational isomers. For example, in pyrazolo[1,5-a]pyrimidines, dynamic NMR experiments (variable-temperature ¹H NMR) can identify tautomeric equilibria. Computational modeling (DFT) is used to predict stable conformers and compare calculated vs. experimental spectra . Conflicting elemental analysis results (e.g., C/H/N percentages) may require repeated recrystallization or alternative purification methods (e.g., column chromatography) to remove impurities .
Q. How can reaction yields be optimized for pyrazolo[1,5-a]pyrimidine derivatives with bulky substituents like 4-fluorostyryl groups?
- Methodological Answer : Steric hindrance from bulky groups often reduces yields. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands improve cross-coupling efficiency for styryl groups .
- In situ monitoring : TLC or HPLC tracks reaction progress to avoid over-reaction or byproduct formation .
Q. What intermolecular interactions govern the crystal packing of fluorostyryl-substituted pyrazolo[1,5-a]pyrimidines, and how do they influence physicochemical properties?
- Methodological Answer : X-ray crystallography reveals weak C–H⋯N hydrogen bonds and π–π stacking between aromatic rings. For example, in 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, molecules form infinite sheets parallel to the b-axis via C–H⋯N interactions, stabilizing the crystal lattice . Fluorine’s electronegativity enhances dipole-dipole interactions, increasing melting points and solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
